(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine
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Overview
Description
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a but-2-en-1-amine moiety, which includes a double bond and an amine group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can be achieved through various organic reactions. One common method involves the reaction of 2-pyridineethanol with 2-bromo-2-methylpropene in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-pyridin-2-ylethylamine: Similar structure but lacks the double bond.
N,N-Diethyl-2-pyridin-2-ylethylamine: Similar structure with ethyl groups instead of methyl groups.
2-Pyridin-2-ylethylamine: Lacks the N,N-dimethyl and double bond moieties.
Uniqueness
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the double bond and the pyridine ring can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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